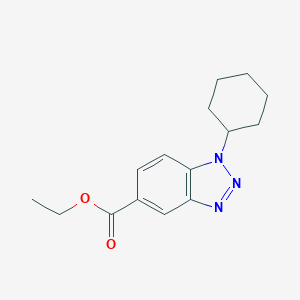![molecular formula C16H20ClNO2 B249521 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. This compound was first discovered in the early 1990s and has since been found to have a variety of effects on the body.
Wirkmechanismus
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been found to have a variety of mechanisms of action. One of its primary mechanisms of action is the inhibition of the reuptake of the endocannabinoid anandamide. This results in an increase in the levels of anandamide in the body, which may contribute to its analgesic and anti-inflammatory effects. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been found to have effects on the TRPV1 receptor, which is involved in pain signaling.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the endocannabinoid system and pain signaling pathways. However, one limitation of using N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine. One area of interest is the development of novel analogs of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine and its effects on the endocannabinoid system and pain signaling pathways.
Synthesemethoden
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine involves the reaction of 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid with butylamine. This reaction results in the formation of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine, which is then purified using a series of chromatographic techniques. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been shown to inhibit the reuptake of the endocannabinoid anandamide, which may contribute to its effects on pain and inflammation.
Eigenschaften
Produktname |
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine |
|---|---|
Molekularformel |
C16H20ClNO2 |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-3-4-9-18-11-13-6-8-15(20-13)12-5-7-16(19-2)14(17)10-12/h5-8,10,18H,3-4,9,11H2,1-2H3 |
InChI-Schlüssel |
QPPLLPCHUPFLGB-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
CCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
